N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide is a heterocyclic compound with the molecular formula C7H10N2OS and a molecular weight of 170.235 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide typically involves the reaction of 3,4-dimethylthiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 80-100°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methyl-4-phenyl-3H-thiazol-2-ylidene)acetamide
- N-(2,6-Diethylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
- N-(2,4-Dimethyl-phenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)acetamide
Uniqueness
N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide stands out due to its unique combination of a thiazole ring with dimethyl and acetamide groups. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to other similar compounds .
Properties
CAS No. |
7336-55-2 |
---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,3-thiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-11-7(9(5)3)8-6(2)10/h4H,1-3H3 |
InChI Key |
RUKRTDIRMBFTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=NC(=O)C)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.